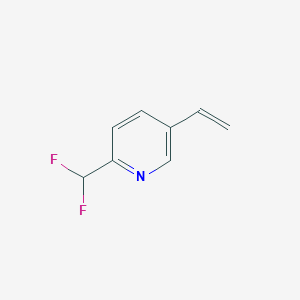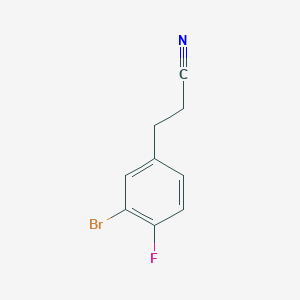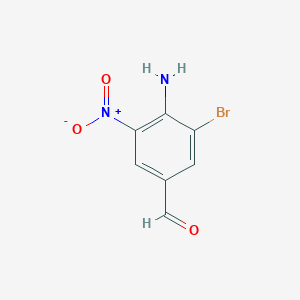
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by its white to almost white powder or crystalline form and has a molecular formula of C15H21NO5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group using benzyl (Bn). The reaction conditions often involve the use of solvents like methanol and ethanol, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the protective groups.
Substitution: The benzyl and Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as acids and bases for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields L-serine derivatives, while oxidation can lead to the formation of various oxidized products .
Wissenschaftliche Forschungsanwendungen
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of new materials.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate involves its role as a protected amino acid. The protective groups (Boc and Bn) prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in protein synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-O-benzyl-D-serine
- Boc-D-Ser(Bzl)-OH
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific protective groups, which provide stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
Eigenschaften
CAS-Nummer |
69871-79-0 |
|---|---|
Molekularformel |
C22H27NO5 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(16-26-14-17-10-6-4-7-11-17)20(24)27-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)/t19-/m0/s1 |
InChI-Schlüssel |
GPPPVJZIRFVEMC-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)







![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8649369.png)




